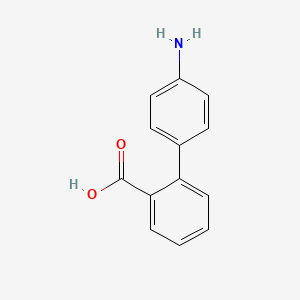

4'-Aminobiphenyl-2-carboxylic acid

Übersicht

Beschreibung

4’-Aminobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2. It is a derivative of biphenyl, featuring an amino group at the 4’ position and a carboxylic acid group at the 2 position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 2 position .

Industrial Production Methods: Industrial production methods for 4’-Aminobiphenyl-2-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The methyl ester analog, 4'-Amino-biphenyl-2-carboxylic acid methyl ester , undergoes hydrolysis to yield the parent carboxylic acid under acidic or basic conditions (Fig. 1A) .

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution, with the ester carbonyl attacked by hydroxide or water.

Nitration

The amino group directs electrophilic aromatic substitution (EAS) to the para position relative to itself, enabling nitration (Fig. 1B) .

-

Reagents : HNO₃/H₂SO₄ at 0–5°C.

-

Product : 4'-Nitro-biphenyl-2-carboxylic acid.

-

Application : Intermediate for further reductions or cross-coupling reactions .

Acetylation

The amino group undergoes acetylation to form a stable amide derivative (Fig. 1C) .

-

Reagents : Acetic anhydride or acetyl chloride in pyridine.

-

Product : 4'-Acetamido-biphenyl-2-carboxylic acid.

-

Significance : Protects the amino group during subsequent reactions (e.g., esterification) .

Diazotization and Coupling

Diazotization of the amino group enables aryl diazonium salt formation, facilitating coupling reactions (Fig. 1D) .

-

Reagents : NaNO₂/HCl at 0–5°C.

-

Applications : Synthesis of azo dyes or biaryl compounds via Ullmann or Suzuki-Miyaura couplings .

Esterification

The carboxylic acid is esterified using methanol and acid catalysis (Fig. 2A).

Decarboxylation

Thermal decarboxylation occurs under high temperatures (Fig. 2B) .

-

Conditions : Heating at 200–250°C in diphenyl ether.

-

Product : 4-Aminobiphenyl.

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes EAS at positions ortho/para to electron-donating groups (Table 1) .

Metabolic and Biological Reactions

In vivo, the amino group undergoes oxidative metabolism, forming genotoxic intermediates (Fig. 3) :

-

N-Hydroxylation : Catalyzed by cytochrome P450 1A2, yielding N-hydroxy-4'-aminobiphenyl-2-carboxylic acid .

-

DNA Adduct Formation : The hydroxylated metabolite reacts with DNA, forming covalent adducts (e.g., dG-C8-4-ABP) .

-

Detoxification Pathways :

Cross-Coupling Reactions

The carboxylic acid and amino groups enable participation in metal-catalyzed cross-couplings (Table 2) .

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-2-carboxylic acid derivatives | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides | N-aryl biphenylcarboxamides | 55–78% |

Theoretical Insights

DFT studies reveal:

-

The amino group lowers the activation energy for EAS at the 5-position by stabilizing transition states via resonance .

-

Decarboxylation proceeds via a six-membered cyclic transition state, with a calculated ΔG‡ of 25–30 kcal/mol .

Figures

Fig. 1

(A) Hydrolysis of methyl ester to carboxylic acid.

(B) Nitration at the 5-position.

(C) Acetylation of the amino group.

(D) Diazotization for azo coupling.

Fig. 2

(A) Esterification with methanol.

(B) Thermal decarboxylation to 4-aminobiphenyl.

Fig. 3

Metabolic pathway showing N-hydroxylation and DNA adduct formation .

Wissenschaftliche Forschungsanwendungen

Introduction to 4'-Aminobiphenyl-2-carboxylic acid

This compound is an organic compound with the formula CHNO. It is a derivative of biphenyl and an amine, which indicates its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound has garnered attention due to its biological activity and potential roles in synthetic chemistry.

Medicinal Chemistry

This compound has been explored for its biological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit anti-cancer properties due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

- Case Study: Genotoxicity Studies

In vitro and in vivo studies have demonstrated that derivatives of 4'-aminobiphenyl can induce chromosomal aberrations and mutations, suggesting a need for careful evaluation when considering their use in pharmaceuticals. These studies employed methodologies such as the Ames test and chromosomal aberration assays in mice, highlighting the compound's potential genotoxic effects .

Environmental Toxicology

Due to its historical use as a rubber antioxidant and dye intermediate, this compound has been the subject of toxicological assessments. It is classified as a carcinogen, particularly associated with bladder cancer.

- Case Study: Carcinogenicity Assessment

Long-term exposure studies on animal models have shown that administration of 4'-aminobiphenyl leads to a high incidence of bladder carcinoma and liver tumors, underscoring its carcinogenic potential . Such findings have prompted regulatory scrutiny and restrictions on its use.

Material Science

The compound also finds applications in materials science, particularly in the synthesis of polymers and other materials where its chemical structure can impart desirable properties.

- Use in Polymer Chemistry

As an intermediate in polymer synthesis, this compound can enhance the thermal stability and mechanical properties of certain polymers. Its incorporation into polymer matrices can lead to improved performance characteristics .

Table 2: Toxicological Profile

Wirkmechanismus

The mechanism of action of 4’-Aminobiphenyl-2-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

4-Aminobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

2-Aminobiphenyl: Has the amino group at the 2 position, resulting in different reactivity and applications.

4-Nitrobiphenyl: Contains a nitro group instead of an amino group, leading to different chemical properties and uses

Biologische Aktivität

4'-Aminobiphenyl-2-carboxylic acid, a compound of significant interest in biochemical research, is primarily recognized for its biological activity related to mutagenicity and carcinogenicity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with an amino group at the para position and a carboxylic acid group at the ortho position. Its molecular formula is with a molecular weight of 215.23 g/mol. The presence of both the amino and carboxylic acid groups allows for various interactions with biological macromolecules, influencing its activity.

The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with DNA. The mechanism of action involves:

- Metabolic Activation : The compound undergoes N-hydroxylation via cytochrome P450 enzymes, leading to the formation of reactive electrophiles.

- DNA Interaction : These electrophiles can bind covalently to DNA, particularly to deoxyguanosine residues, resulting in mutations that may lead to cancer development .

- Carcinogenic Effects : Studies indicate that exposure to this compound is associated with increased rates of bladder cancer in humans and other species due to its genotoxic properties .

Biological Activity and Genotoxicity

Research has demonstrated that this compound exhibits significant genotoxicity, as evidenced by various studies:

- In Vitro Studies : Experiments using bacterial strains such as TA98 and TA100 have shown that the compound can induce mutations, particularly when metabolic activation is involved .

- In Vivo Studies : Chromosomal aberration assays in mice have confirmed the genotoxic potential of this compound, indicating that it can cause structural changes in chromosomes following administration .

Table 1: Summary of Genotoxicity Studies

| Study Type | Organism | Findings |

|---|---|---|

| In Vitro | Bacteria (TA98/TA100) | Induces mutations with metabolic activation |

| In Vivo | Mice | Causes chromosomal aberrations in bone marrow cells |

Case Studies

Several epidemiological studies have highlighted the carcinogenic effects of this compound:

- Occupational Exposure : A study involving workers in a chemical plant manufacturing this compound revealed that approximately 11% developed bladder tumors after prolonged exposure (1.5 to 19 years) .

- Animal Models : Long-term exposure studies in BALB/c mice demonstrated dose-dependent increases in bladder carcinoma and other tumors, reinforcing the compound's carcinogenic profile .

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPJFVSTBGVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346370 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25829-61-2 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.